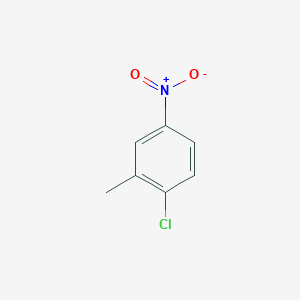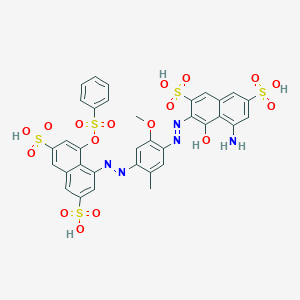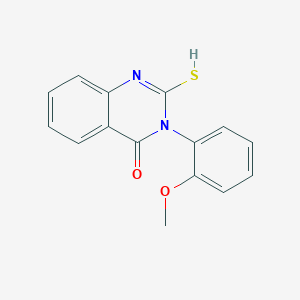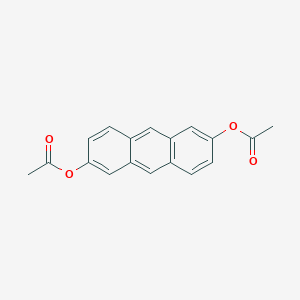
2-Chloro-5-nitrotoluene
Vue d'ensemble
Description
2-Chloro-5-nitrotoluene is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of toluene, where the methyl group is substituted with a chlorine atom at the second position and a nitro group at the fifth position on the benzene ring. This compound is a yellow crystalline solid and is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .
Mécanisme D'action
Target of Action
2-Chloro-5-nitrotoluene is primarily used in the synthesis of other chemicals
Biochemical Pathways
Nitroaromatic compounds like this compound can be metabolized by microbes via aerobic, anaerobic, or dual pathways
Result of Action
They can interact with DNA, proteins, and other cellular components, potentially leading to mutagenic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other chemicals can affect its reactivity and degradation. Microbial activity can influence its biodegradation in the environment . Furthermore, its toxicity can be influenced by factors such as pH, temperature, and the presence of other contaminants .
Analyse Biochimique
Biochemical Properties
It is known that nitroaromatic compounds can be metabolized by various microorganisms using oxidative and reductive pathways
Cellular Effects
It is known that nitroaromatic compounds can be toxic to cells . They may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitroaromatic compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Nitroaromatic compounds can be partially or completely degraded by a wide range of microorganisms, using the oxidative and reductive downgrading pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloro-5-nitrotoluene can be synthesized through the chlorination of m-nitrotoluene using chlorine gas as the chlorinating agent. The reaction is catalyzed by a transition metal or its corresponding salt. The process involves heating the reactants to 60-65°C while introducing chlorine gas . This method offers high conversion rates and selectivity, making it suitable for industrial production.
Industrial Production Methods: The industrial production of this compound typically involves the catalytic chlorination of m-nitrotoluene. This method is preferred due to its simplicity, cost-effectiveness, and environmental benefits. The process minimizes wastewater production and reduces the environmental impact compared to other methods such as diazotization chlorination .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2-Chloro-5-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Chloro-5-nitrobenzoic acid.
Applications De Recherche Scientifique
2-Chloro-5-nitrotoluene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the production of pharmaceutical intermediates.
Industry: It is used in the manufacture of agrochemicals and dyes .
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-nitrotoluene
- 2-Chloro-6-nitrotoluene
- 3-Chloro-4-nitrotoluene
Comparison: 2-Chloro-5-nitrotoluene is unique due to the specific positioning of the chlorine and nitro groups, which influence its reactivity and applications. For instance, the position of the nitro group relative to the chlorine atom affects the compound’s electrophilic and nucleophilic substitution reactions, making it distinct from its isomers .
Propriétés
IUPAC Name |
1-chloro-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDCQZFFNFXYQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065402 | |
| Record name | 2-Chloro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13290-74-9 | |
| Record name | 1-Chloro-2-methyl-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13290-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-2-methyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013290749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-2-methyl-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the challenges associated with the industrial synthesis of 2-Chloro-5-nitrotoluene, and how are researchers addressing them?
A: Industrial production of this compound, a precursor to CLT Acid, has faced challenges due to low yield and poor regioselectivity in the nitration of o-chlorotoluene. [] Researchers have investigated various catalyst systems to improve this process. One promising approach utilizes acidic bentonite and isobutanol as catalysts, achieving 100% conversion of o-chlorotoluene and a significant increase in this compound yield to 70.1%. [] Further research focuses on optimizing reaction conditions, such as temperature and reagent ratios, to maximize yield and minimize unwanted byproducts. []
Q2: How is this compound utilized in the synthesis of other compounds, and what improvements have been made to these processes?
A: this compound serves as a crucial building block in the synthesis of various compounds, including the coccidiostatic drug toltrazuril. [] One specific application involves its reaction with 4-(trifluoromethylthio)phenol to form 3-methyl-4-(4-trifluoromethylthiobenzoxy)-nitrobenzene (TFME). [] This etherification step traditionally employed sodium hydroxide, but recent process improvements have demonstrated the effectiveness of using potassium carbonate instead. This substitution, coupled with a "two-step method" incorporating a dehydration step before etherification, has led to a significant reduction in reaction time and an increase in product yield. []
Q3: What catalytic applications have been explored for modified skeletal nickel, and how does this compound play a role in this research?
A: Modified skeletal nickel has shown promise as a catalyst for the selective hydrogenation of this compound to 2-chloro-5-aminotoluene-4-sulfonic acid (CLT Acid). [] This reaction is significant because it provides a route to CLT Acid while minimizing the undesired dehalogenation side reaction. The modified skeletal nickel catalyst demonstrates high activity, achieving complete conversion of this compound with remarkable selectivity for CLT Acid (over 98.9%). [] Additionally, the catalyst exhibits excellent stability, retaining its activity even after repeated use. []
Q4: What research has been conducted on the solubility of compounds related to this compound?
A: Understanding the solubility of chemical compounds is crucial for optimizing reaction conditions and developing efficient purification methods. Researchers have investigated the solubility of both this compound-4-sulfonic acid and 2-amino-5-chloro-4-methylbenzenesulfonic acid in aqueous sulfuric acid solutions. [] This research likely involved measuring solubility at various temperatures and sulfuric acid concentrations, providing valuable data for industrial processes and further research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















